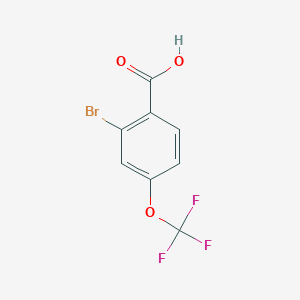

2-Bromo-4-(trifluoromethoxy)benzoic acid

Description

BenchChem offers high-quality 2-Bromo-4-(trifluoromethoxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-(trifluoromethoxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-4-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O3/c9-6-3-4(15-8(10,11)12)1-2-5(6)7(13)14/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IICZHYLOCHKTPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-(trifluoromethoxy)benzoic acid

This guide provides a comprehensive technical overview of 2-Bromo-4-(trifluoromethoxy)benzoic acid, a key building block in modern medicinal and materials science. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's properties, synthesis, and applications.

Introduction: A Versatile Fluorinated Building Block

2-Bromo-4-(trifluoromethoxy)benzoic acid, identified by the CAS number 1138331-74-4 , is a substituted aromatic carboxylic acid.[1] Its structure is characterized by a benzoic acid core with a bromine atom at the 2-position and a trifluoromethoxy group at the 4-position. This unique arrangement of functional groups imparts valuable chemical reactivity and specific physicochemical properties, making it a sought-after intermediate in the synthesis of complex organic molecules.

The presence of the trifluoromethoxy (-OCF3) group is particularly noteworthy. This functional group is known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, making it a valuable moiety in pharmaceutical research. The bromine atom provides a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of elaborate molecular architectures.

Chemical Identity and Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its application in research and synthesis. The key properties of 2-Bromo-4-(trifluoromethoxy)benzoic acid are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1138331-74-4 | [1] |

| Molecular Formula | C8H4BrF3O3 | [1] |

| Molecular Weight | 285.01 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Storage Temperature | Room temperature | [1] |

Synthesis and Mechanistic Considerations

The synthesis of 2-Bromo-4-(trifluoromethoxy)benzoic acid typically involves a multi-step process starting from more readily available precursors. A plausible synthetic workflow is outlined below. The rationale behind the choice of reagents and reaction conditions is critical for a successful and scalable synthesis.

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of 2-Bromo-4-(trifluoromethoxy)benzoic acid.

Detailed Step-by-Step Protocol and Rationale

Step 1: Sandmeyer Reaction

-

Diazotization: 4-(trifluoromethoxy)aniline is treated with sodium nitrite (NaNO2) in the presence of a strong acid like hydrobromic acid (HBr) at low temperatures (typically 0-5 °C). This converts the amino group into a diazonium salt. The low temperature is crucial to prevent the unstable diazonium salt from decomposing.

-

Bromination: The resulting diazonium salt is then reacted with a copper(I) bromide (CuBr) solution. This is a classic Sandmeyer reaction where the diazonium group is replaced by a bromine atom to yield 1-bromo-4-(trifluoromethoxy)benzene.

Step 2: Ortho-Lithiation and Carboxylation

-

Directed Ortho-Metalation: 1-Bromo-4-(trifluoromethoxy)benzene is treated with a strong base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (THF). The trifluoromethoxy group is an ortho-directing group, facilitating the deprotonation of the adjacent carbon atom.

-

Carboxylation: Carbon dioxide (in the form of dry ice or CO2 gas) is introduced to the reaction mixture. The lithiated intermediate acts as a nucleophile, attacking the carbon dioxide to form a lithium carboxylate salt.

-

Acidification: The reaction is quenched with an aqueous acid (e.g., HCl) to protonate the carboxylate, yielding the final product, 2-Bromo-4-(trifluoromethoxy)benzoic acid.

This synthetic approach is logical as it builds the molecule by introducing the functional groups in a controlled manner, leveraging established and reliable organic reactions.

Applications in Research and Drug Development

2-Bromo-4-(trifluoromethoxy)benzoic acid is a valuable building block in several areas of chemical research, most notably in the synthesis of novel pharmaceutical agents.

Role as a Precursor to Bioactive Molecules

One of the documented applications of this compound is in the preparation of sulfinylaminobenzamide and sulfonylaminobenzamide derivatives, which have been investigated as mitochondrial oxidative phosphorylation uncouplers.[1]

The general workflow for utilizing this building block in drug discovery is depicted below.

Caption: Role of 2-Bromo-4-(trifluoromethoxy)benzoic acid as a versatile building block.

The carboxylic acid group can be readily converted into an amide, ester, or other functional groups. The bromine atom serves as a key site for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This dual functionality allows for the systematic modification of the molecule to explore structure-activity relationships (SAR) in drug discovery programs.

Safety and Handling

As with any chemical reagent, proper handling and storage of 2-Bromo-4-(trifluoromethoxy)benzoic acid are essential to ensure laboratory safety.

-

Hazard Statements: According to its GHS classification, this compound may cause skin irritation, serious eye damage, and respiratory irritation.[1] It may also be harmful if swallowed, in contact with skin, or if inhaled.[1]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]

-

Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[2][3]

-

Avoid contact with skin and eyes.[4] In case of contact, rinse thoroughly with water.

-

Wash hands thoroughly after handling.[2]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

Conclusion

2-Bromo-4-(trifluoromethoxy)benzoic acid is a highly functionalized building block with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique combination of a reactive bromine atom, a carboxylic acid group, and a trifluoromethoxy moiety makes it a valuable tool for the construction of novel and complex molecules. A thorough understanding of its synthesis, properties, and safe handling is crucial for its effective application in research and development.

References

-

4-Bromo-2-fluorobenzoic acid Material Safety Data Sheet . Cole-Parmer. [Link]

Sources

2-Bromo-4-(trifluoromethoxy)benzoic acid molecular weight

An In-Depth Technical Guide to 2-Bromo-4-(trifluoromethoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Bromo-4-(trifluoromethoxy)benzoic acid, a key building block in modern medicinal and materials chemistry. As a Senior Application Scientist, my objective is to synthesize core chemical data with actionable, field-proven insights, explaining not just the protocols but the scientific rationale that underpins them.

Core Molecular Profile and Physicochemical Properties

2-Bromo-4-(trifluoromethoxy)benzoic acid is a substituted aromatic carboxylic acid. Its structure is distinguished by three key functional groups attached to a benzene ring: a carboxylic acid, a bromine atom, and a trifluoromethoxy group. This specific arrangement of functionalities imparts unique chemical reactivity and properties, making it a valuable intermediate in organic synthesis.

The bromine atom at the ortho-position to the carboxylic acid provides a reactive handle for a variety of cross-coupling reactions. The trifluoromethoxy group at the para-position is a powerful electron-withdrawing group and a bioisostere for other functionalities. Its high lipophilicity and metabolic stability are highly desirable in drug design.

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| Molecular Weight | 285.01 g/mol | [1][2] |

| Molecular Formula | C₈H₄BrF₃O₃ | [1][3] |

| CAS Number | 1138331-74-4 | [1] |

| MDL Number | MFCD13185876 | [1][3] |

| Appearance | White to off-white crystalline powder | [4] |

| Purity | Typically ≥97% | [2] |

Synthesis Pathway: A Mechanistic Approach

The synthesis of 2-Bromo-4-(trifluoromethoxy)benzoic acid is a multi-step process that requires precise control over reaction conditions to achieve regioselectivity. While proprietary industrial methods may vary, a common academic approach involves the bromination of a substituted toluene precursor followed by oxidation.

Rationale for the Synthetic Strategy: The choice of starting material is critical. Beginning with 3-(trifluoromethoxy)toluene allows for the strategic installation of the bromine and carboxylic acid groups. The trifluoromethoxy group is a meta-director; however, the methyl group is an ortho-, para-director. The directing effects must be carefully considered for the bromination step. Subsequent oxidation of the methyl group to a carboxylic acid is a robust and high-yielding transformation.

Caption: A generalized synthetic workflow for 2-Bromo-4-(trifluoromethoxy)benzoic acid.

Experimental Protocol: Illustrative Synthesis

-

Bromination: To a cooled solution of 3-(trifluoromethoxy)toluene in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst such as iron(III) bromide. Slowly add a stoichiometric amount of bromine (Br₂) while maintaining a low temperature to control the reaction rate and prevent over-bromination. The reaction is monitored by Gas Chromatography (GC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, the reaction is quenched with a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude brominated intermediate.

-

Oxidation: The crude intermediate is dissolved in a mixture of pyridine and water. Potassium permanganate (KMnO₄) is added portion-wise, and the mixture is heated to reflux. The progress of the oxidation is monitored by Thin Layer Chromatography (TLC).

-

Final Purification: After the reaction is complete, the mixture is cooled, and the manganese dioxide byproduct is filtered off. The filtrate is acidified with hydrochloric acid to a pH of ~2, causing the carboxylic acid product to precipitate. The solid is collected by filtration, washed with cold water, and recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-Bromo-4-(trifluoromethoxy)benzoic acid.

Analytical Characterization and Quality Control

Ensuring the identity and purity of 2-Bromo-4-(trifluoromethoxy)benzoic acid is paramount for its application in regulated industries like pharmaceuticals. A multi-technique analytical approach provides a self-validating system for quality control.

Caption: A comprehensive workflow for the analytical validation of the final product.

Table 2: Key Analytical Techniques and Expected Results

| Technique | Purpose | Expected Result |

| ¹H NMR | Structural confirmation | Aromatic protons with characteristic shifts and coupling patterns; a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Carbon skeleton confirmation | Resonances for all 8 unique carbon atoms, including the carbonyl carbon and the carbon attached to the trifluoromethoxy group. |

| ¹⁹F NMR | Confirmation of fluorine presence | A singlet corresponding to the -OCF₃ group. |

| Mass Spec. | Molecular weight verification | A molecular ion peak [M]⁻ or [M+H]⁺ corresponding to the calculated mass of 285.01, with a characteristic isotopic pattern due to the bromine atom. |

| HPLC/GC | Purity assessment | A major peak representing the product, with purity typically calculated as >97% by area.[2] |

| Titration | Assay of carboxylic acid content | A quantitative measure of the acid functionality, corroborating the purity results from chromatographic methods. |

Applications in Drug Discovery and Organic Synthesis

The true value of 2-Bromo-4-(trifluoromethoxy)benzoic acid lies in its utility as a versatile building block. Benzoic acid and its derivatives are known to be important scaffolds in the synthesis of various bioactive molecules with potential anticancer activities.[5]

Causality of Application:

-

Amide Bond Formation: The carboxylic acid group is readily converted to an amide, a common linkage in pharmaceuticals, by coupling with a wide range of amines using standard coupling reagents (e.g., EDC, HOBt).

-

Palladium-Catalyzed Cross-Coupling: The C-Br bond is a prime site for Suzuki, Stille, Buchwald-Hartwig, and other cross-coupling reactions. This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups, enabling the rapid generation of compound libraries for screening.

-

Modulation of Physicochemical Properties: The trifluoromethoxy group enhances metabolic stability by blocking potential sites of oxidation. Its lipophilicity can improve a molecule's ability to cross cell membranes, a critical factor for bioavailability.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 2-Bromo-4-(trifluoromethoxy)benzoic acid is essential.

-

Hazard Identification: The compound is generally classified as causing skin and serious eye irritation.[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[6]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][8] Minimize dust generation during handling.[8]

-

Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Bromo-4-(trifluoromethoxy)benzoic acid, with a molecular weight of 285.01 g/mol , is more than just a chemical with a defined structure. It is a strategically designed molecule that offers chemists multiple reactive sites and beneficial physicochemical properties. Its utility in constructing complex molecules for the pharmaceutical and agrochemical industries is well-established. Understanding its synthesis, analytical profile, and chemical logic is key to leveraging its full potential in research and development.

References

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. [Link]

-

Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid. Cole-Parmer. [Link]

Sources

- 1. 2-Bromo-4-(trifluoromethoxy)benzonic acid | 1138331-74-4 [chemicalbook.com]

- 2. 4-Bromo-2-(trifluoromethoxy)benzoic acid - CAS:509142-48-7 - Sunway Pharm Ltd [3wpharm.com]

- 3. 2-Bromo-4-(trifluoromethoxy)benzoic acid|BLD Pharm [bldpharm.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. downloads.ossila.com [downloads.ossila.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Technical Guide to 2-Bromo-4-(trifluoromethoxy)benzoic Acid: Structure, Synthesis, and Applications in Modern Drug Discovery

Introduction: The Rise of a Privileged Fluorinated Building Block

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have established a position of unparalleled importance. The strategic introduction of fluorine-containing moieties can profoundly influence a molecule's physicochemical and biological properties. Among the vast arsenal of fluorinated building blocks, 2-Bromo-4-(trifluoromethoxy)benzoic acid has emerged as a particularly versatile and powerful intermediate.

This technical guide provides an in-depth analysis of 2-Bromo-4-(trifluoromethoxy)benzoic acid, designed for researchers, chemists, and drug development professionals. We will dissect its structural attributes, explore its synthetic utility, and provide field-proven insights into its application. The unique combination of a carboxylic acid, a bromine atom, and a trifluoromethoxy group on a benzene ring creates a trifecta of functionality, enabling a diverse range of chemical transformations essential for the rapid generation of novel chemical entities.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development.

Structure and Nomenclature

The molecule consists of a benzoic acid core substituted with a bromine atom at the ortho-position (C2) and a trifluoromethoxy group at the para-position (C4) relative to the carboxyl group.

-

Systematic IUPAC Name : 2-Bromo-4-(trifluoromethoxy)benzoic acid

-

CAS Number : 1138331-74-4[1]

-

Molecular Formula : C₈H₄BrF₃O₃[1]

-

Molecular Weight : 285.01 g/mol [1]

Caption: Chemical structure of 2-Bromo-4-(trifluoromethoxy)benzoic acid.

Physicochemical Data

The following table summarizes key properties compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 1138331-74-4 | [1] |

| Molecular Formula | C₈H₄BrF₃O₃ | [1] |

| Molecular Weight | 285.01 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Storage | Store at room temperature in a dry, well-ventilated area. | [1][2] |

| Purity | Typically >97% | [1] |

| SMILES | O=C(O)C1=CC(OC(F)(F)F)=CC=C1Br |

The Strategic Importance of the Trifluoromethoxy (-OCF₃) Group

To fully appreciate the utility of this building block, one must understand the causality behind the inclusion of the trifluoromethoxy (-OCF₃) group in drug candidates. This group is often considered a "super-substituent" in medicinal chemistry for several compelling reasons.

-

Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong. The -OCF₃ group is highly resistant to oxidative metabolism by cytochrome P450 enzymes, which commonly target methoxy groups (-OCH₃). This blocks a major metabolic pathway, increasing the compound's half-life and bioavailability.[3]

-

Increased Lipophilicity : The -OCF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes.[3] This is a critical factor for oral drug absorption and penetration of the blood-brain barrier.

-

Modulation of Electronic Properties : As a strong electron-withdrawing group, the -OCF₃ moiety can significantly alter the pKa of nearby functional groups and the overall electronic nature of the aromatic ring.[3] This can be leveraged to fine-tune binding interactions with biological targets.

Synthesis and Mechanistic Considerations

While multiple proprietary synthesis routes exist, a plausible and scalable laboratory synthesis can be designed based on established principles of electrophilic aromatic substitution. This self-validating protocol underscores the accessibility of the compound.

Proposed Synthetic Protocol: Electrophilic Bromination

The most direct conceptual route involves the selective bromination of the commercially available starting material, 4-(trifluoromethoxy)benzoic acid. The trifluoromethoxy group is moderately deactivating, while the carboxylic acid group is strongly deactivating and a meta-director. However, the ether oxygen can act as an ortho, para-director. The position ortho to the carboxylic acid and meta to the -OCF3 group is sterically hindered and electronically deactivated. Therefore, bromination is expected to occur at the position ortho to the activating ether linkage and meta to the deactivating carboxyl group.

Objective: To synthesize 2-Bromo-4-(trifluoromethoxy)benzoic acid via electrophilic bromination.

Materials:

-

4-(trifluoromethoxy)benzoic acid

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-(trifluoromethoxy)benzoic acid in dichloromethane.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution. The acid acts as a proton source to activate the brominating agent.

-

Bromination: Add 1.1 equivalents of N-Bromosuccinimide (NBS) portion-wise to the stirred solution. The use of NBS is a safer and more controlled alternative to liquid bromine.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching: Upon completion, carefully quench the reaction by adding saturated sodium thiosulfate solution to neutralize any remaining active bromine species.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove the acidic catalyst and any unreacted starting material), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure 2-Bromo-4-(trifluoromethoxy)benzoic acid.

Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of the target compound.

Reactivity and Key Synthetic Transformations

The true power of 2-Bromo-4-(trifluoromethoxy)benzoic acid lies in its capacity to serve as a scaffold for building molecular complexity. Its three distinct functional regions offer orthogonal reactivity.

Overview of Reactive Sites

-

Carboxylic Acid (-COOH): This group readily participates in standard transformations such as esterification, acid chloride formation, and, most importantly, amide bond formation—a cornerstone of pharmaceutical synthesis.

-

Aryl Bromide (C-Br): The bromine atom is an excellent handle for modern palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of substituents, enabling rapid exploration of chemical space.[3]

-

Aromatic Ring: The electron-rich ring can undergo further electrophilic substitution, although the existing substituents heavily influence the regioselectivity.

Key Transformations and Experimental Insights

A. Palladium-Catalyzed Cross-Coupling:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds. This is a robust method for introducing new aryl or alkyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, creating substituted anilines which are prevalent in bioactive molecules.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, providing access to rigid scaffolds.

B. Amide Bond Formation:

-

Protocol: To a solution of 2-Bromo-4-(trifluoromethoxy)benzoic acid (1.0 eq) in a polar aprotic solvent like DMF, add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq). After stirring for 10 minutes to form the activated ester, add the desired amine (1.2 eq). Stir at room temperature until completion.

-

Causality: The use of coupling reagents like HATU provides a highly efficient, one-pot procedure that avoids the harsh conditions required for forming an acid chloride intermediate, thus preserving sensitive functional groups on the amine coupling partner.

Diagram of Synthetic Utility

Caption: Key transformations of 2-Bromo-4-(trifluoromethoxy)benzoic acid.

Applications in Drug Discovery and Beyond

The synthetic versatility of this compound makes it a valuable starting point for generating libraries of novel compounds for high-throughput screening.

-

Medicinal Chemistry: It is used in the synthesis of biologically active molecules, including potential drug candidates.[4] A notable application is in the preparation of Sulfinylaminobenzamide and Sulfonylaminobenzamide derivatives, which act as mitochondrial oxidative phosphorylation uncouplers.[1]

-

Agrochemicals: The unique properties imparted by the fluorinated group are also beneficial in the design of new herbicides and pesticides.[4]

-

Materials Science: Incorporation of this moiety can lead to polymers and other materials with enhanced thermal stability and specific electronic properties.[3]

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety.

GHS Hazard Information

| Pictogram(s) | Signal Word | Hazard Statements | Precautionary Statements |

| GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

(Data compiled from multiple sources[1][5][6])

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6][7]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[5][6]

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes.[7] Wash hands thoroughly after handling.[2]

-

Storage: Keep the container tightly closed and store in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.[2][6]

Conclusion

2-Bromo-4-(trifluoromethoxy)benzoic acid is more than just a chemical intermediate; it is a strategic tool for innovation. Its carefully arranged functional groups provide a robust platform for generating molecular diversity through reliable and high-yielding chemical transformations. The presence of the trifluoromethoxy group offers built-in advantages for drug discovery, namely enhanced metabolic stability and modulated lipophilicity. For researchers and scientists in pharmaceutical, agrochemical, and materials development, a thorough understanding of this compound's structure, reactivity, and handling is a key enabler for accelerating discovery and creating next-generation products.

References

- Chem-Impex. (n.d.). 2-Bromo-4-(trifluoromethyl)benzoic acid.

- Innovate with Fluorine: The Role of 2-Bromo-4-(trifluoromethoxy)benzonitrile in R&D. (2026, January 24).

Sources

- 1. 2-Bromo-4-(trifluoromethoxy)benzonic acid | 1138331-74-4 [chemicalbook.com]

- 2. content.labscoop.com [content.labscoop.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. downloads.ossila.com [downloads.ossila.com]

A Comprehensive Technical Guide to the Synthesis of 2-Bromo-4-(trifluoromethoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Bromo-4-(trifluoromethoxy)benzoic acid

2-Bromo-4-(trifluoromethoxy)benzoic acid is a key building block in the synthesis of a wide range of molecules with applications in the pharmaceutical and agrochemical industries. Its unique trifluoromethoxy group imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved bioavailability in drug candidates.[1] The presence of the bromine atom provides a reactive handle for further chemical modifications, making it a versatile intermediate in the development of novel compounds. This guide provides an in-depth exploration of a viable synthetic pathway to this valuable compound, grounded in established chemical principles and supported by practical insights.

Strategic Synthesis Design: Navigating Directing Group Effects

The most logical and direct approach to the synthesis of 2-Bromo-4-(trifluoromethoxy)benzoic acid is the electrophilic aromatic bromination of the readily available starting material, 4-(trifluoromethoxy)benzoic acid. The success of this strategy hinges on a thorough understanding of the directing effects of the substituents on the aromatic ring.

The trifluoromethoxy (-OCF₃) group is an interesting case in electrophilic aromatic substitution. While the oxygen atom possesses lone pairs that can be donated to the aromatic ring via resonance (a +M effect), the strong electron-withdrawing inductive effect (-I effect) of the three fluorine atoms deactivates the ring towards electrophilic attack.[2] Despite this deactivation, the resonance donation directs incoming electrophiles to the ortho and para positions.

Conversely, the carboxylic acid (-COOH) group is a deactivating group and a meta-director.[3][4] This is due to its strong electron-withdrawing inductive and resonance effects.

In the case of 4-(trifluoromethoxy)benzoic acid, the two substituents are in a para relationship. The trifluoromethoxy group directs incoming electrophiles to the positions ortho to it (positions 2 and 6), while the carboxylic acid group directs to the positions meta to it (positions 3 and 5). The position ortho to the trifluoromethoxy group (position 2) is also meta to the carboxylic acid group. This alignment of directing effects strongly favors the bromination at the 2-position, leading to the desired product.

Proposed Synthesis Pathway: Electrophilic Bromination

The proposed synthesis of 2-Bromo-4-(trifluoromethoxy)benzoic acid involves the direct bromination of 4-(trifluoromethoxy)benzoic acid using a suitable brominating agent and catalyst.

Caption: Proposed synthesis of 2-Bromo-4-(trifluoromethoxy)benzoic acid.

Detailed Experimental Protocol

This protocol is a well-reasoned procedure based on established methods for the bromination of substituted benzoic acids.[5][6]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-(trifluoromethoxy)benzoic acid | 206.12 | 10.3 g | 0.05 |

| Bromine (Br₂) | 159.81 | 2.8 mL (8.8 g) | 0.055 |

| Iron(III) bromide (FeBr₃) | 295.56 | 0.5 g | 0.0017 |

| Carbon tetrachloride (CCl₄) | 153.82 | 100 mL | - |

| Sodium bisulfite (NaHSO₃) | 104.06 | As needed | - |

| Hydrochloric acid (HCl), 5% aq. | 36.46 | As needed | - |

| Water (H₂O) | 18.02 | As needed | - |

| Ethanol (for recrystallization) | 46.07 | As needed | - |

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HBr fumes), add 10.3 g (0.05 mol) of 4-(trifluoromethoxy)benzoic acid and 0.5 g of anhydrous iron(III) bromide.

-

Solvent Addition: Add 100 mL of carbon tetrachloride to the flask. Stir the mixture to dissolve the starting material.

-

Bromine Addition: From the dropping funnel, add 2.8 mL (0.055 mol) of bromine dropwise to the stirred solution at room temperature. The addition should be controlled to maintain a gentle evolution of hydrogen bromide gas.

-

Reaction: After the addition is complete, gently heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and maintain reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Slowly pour the reaction mixture into 100 mL of cold water containing a small amount of sodium bisulfite to quench any unreacted bromine.

-

Separate the organic layer.

-

Extract the aqueous layer with two 50 mL portions of dichloromethane.

-

Combine the organic layers and wash with 100 mL of water, followed by 100 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Isolation of Crude Product: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-Bromo-4-(trifluoromethoxy)benzoic acid.

Purification: Recrystallization

The crude product can be purified by recrystallization to remove any unreacted starting material or isomeric byproducts.[7][8][9][10]

Procedure:

-

Dissolve the crude solid in a minimum amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.

-

Allow the solution to cool slowly to room temperature to form crystals.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol.

-

Dry the crystals in a vacuum oven.

Characterization of 2-Bromo-4-(trifluoromethoxy)benzoic acid

The identity and purity of the final product should be confirmed by spectroscopic methods.

1. Infrared (IR) Spectroscopy:

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.[11][12]

-

O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹

-

C=O stretch (carboxylic acid): A strong absorption band around 1700-1680 cm⁻¹

-

C-O stretch (carboxylic acid): A band in the region of 1320-1210 cm⁻¹

-

C-F stretch (trifluoromethoxy): Strong absorptions in the region of 1250-1050 cm⁻¹

-

C-Br stretch: An absorption in the fingerprint region, typically below 800 cm⁻¹

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide information on the substitution pattern of the aromatic ring. For 2-Bromo-4-(trifluoromethoxy)benzoic acid, three distinct signals are expected in the aromatic region (typically 7.0-8.5 ppm).[13][14]

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine, trifluoromethoxy, and carboxylic acid groups.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single signal for the three equivalent fluorine atoms of the trifluoromethoxy group.

Conclusion

The synthesis of 2-Bromo-4-(trifluoromethoxy)benzoic acid via electrophilic bromination of 4-(trifluoromethoxy)benzoic acid is a robust and efficient method. A thorough understanding of the directing effects of the substituents is paramount to achieving the desired regioselectivity. The provided protocol, based on established chemical literature, offers a reliable pathway for the preparation of this important synthetic intermediate. Proper purification and characterization are essential to ensure the quality of the final product for its intended applications in research and development.

References

-

MDPI. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

-

Brainly. (2024, March 12). Provide the equation for the bromination of 4-methyl benzoic acid to give 4-bromomethyl benzoic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,4,6-tribromobenzoic acid. Retrieved from [Link]

-

International Journal of Chemical Engineering and Applications. (n.d.). Develop New Approaches to the Synthesis of N, N, N-triethyl-4-[(Hexahydro-2-oxo-1H-azepin-1-yl) Carbonyl]-Bromine/Chloride. Retrieved from [Link]

-

YouTube. (2024, August 8). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). Retrieved from [Link]

-

PubMed. (n.d.). FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid. Retrieved from [Link]

-

Master Organic Chemistry. (2025, February 7). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

-

YouTube. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.

-

Royal Society of Chemistry. (2020, August 28). 11.1. Synthesis of 4-Methoxymethylbenzoic Acid. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

-

Journal of Molecular Structure. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Retrieved from [Link]

-

PubMed Central. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

YouTube. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

-

Neuman, R. C. (n.d.). 14: Substituent Effects. In Organic Chemistry. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

-

University of Babylon. (n.d.). EXPERIMENT (3) Recrystallization. Retrieved from [Link]

-

European Journal of Chemistry. (2022). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. Retrieved from [Link]

-

Chegg. (2020, May 14). Solved Please analyze all spectra for 4-bromobenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of 3-bromo-4-fluoro-benzoic acid.

-

ResearchGate. (2016, March 11). (PDF) 4-Bromo-2-hydroxybenzoic acid. Retrieved from [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 5. brainly.com [brainly.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. westfield.ma.edu [westfield.ma.edu]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal | European Journal of Chemistry [eurjchem.com]

- 13. FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 4-(Trifluoromethyl)benzoic acid(455-24-3) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-(trifluoromethoxy)benzoic acid: Starting Materials and Strategic Approaches

This guide provides a comprehensive overview of the synthetic strategies for preparing 2-Bromo-4-(trifluoromethoxy)benzoic acid, a key building block in the development of novel pharmaceuticals and agrochemicals. The unique electronic properties conferred by the trifluoromethoxy and bromo substituents make this molecule a valuable scaffold for medicinal chemists and process development scientists. This document will explore the primary retrosynthetic pathways, detail the rationale behind key experimental choices, and provide a validated protocol for its synthesis.

Introduction: The Significance of 2-Bromo-4-(trifluoromethoxy)benzoic acid

2-Bromo-4-(trifluoromethoxy)benzoic acid is a substituted aromatic carboxylic acid. The presence of a bromine atom provides a versatile handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The trifluoromethoxy group (-OCF3) is a lipophilic electron-withdrawing group that can enhance metabolic stability, improve cell membrane permeability, and modulate the pKa of the carboxylic acid. These properties make it a desirable moiety in the design of bioactive molecules.

Retrosynthetic Analysis and Key Starting Materials

The synthesis of 2-Bromo-4-(trifluoromethoxy)benzoic acid can be approached from several strategic directions. The choice of the starting material is often dictated by commercial availability, cost, and the desired scale of the synthesis. Two primary retrosynthetic disconnections are most logical:

-

Late-stage bromination of a 4-(trifluoromethoxy)benzoic acid core.

-

Functional group manipulation of a pre-functionalized 2-bromo-4-(trifluoromethoxy)benzene scaffold.

This leads to two principal synthetic strategies, each with its own set of advantages and challenges.

Synthetic Strategy 1: Electrophilic Bromination of 4-(Trifluoromethoxy)benzoic Acid

This approach is conceptually straightforward, involving the direct bromination of the commercially available 4-(trifluoromethoxy)benzoic acid. The trifluoromethoxy group is a meta-director, while the carboxylic acid group is also a meta-director. However, the activating effect of the trifluoromethoxy group, despite its electron-withdrawing nature, can direct the incoming electrophile to the ortho position.

Causality Behind Experimental Choices

-

Brominating Agent: A variety of brominating agents can be employed, including molecular bromine (Br₂), N-Bromosuccinimide (NBS), and dibromohydantoin. The choice of reagent can influence the reactivity and selectivity of the reaction. For instance, NBS is often used for benzylic bromination in the presence of a radical initiator, but it can also serve as an electrophilic bromine source under acidic conditions.[1][2]

-

Catalyst/Solvent System: The reaction is typically carried out in a strong acid, such as sulfuric acid or acetic acid, which activates the brominating agent and enhances the electrophilicity of the bromine.[3][4] The choice of solvent is critical to ensure the solubility of the starting material and to moderate the reaction conditions.

Illustrative Reaction Scheme

Caption: Electrophilic bromination of 4-(trifluoromethoxy)benzoic acid.

Synthetic Strategy 2: Functional Group Interconversion from 2-Bromo-4-(trifluoromethoxy)aniline

This versatile strategy begins with the readily available 2-Bromo-4-(trifluoromethoxy)aniline. The amino group can be converted into a variety of other functional groups, including a nitrile, which can then be hydrolyzed to the desired carboxylic acid. This multi-step approach offers greater control over the final product's purity.

Step 1: Diazotization and Sandmeyer Reaction

The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine into a halide or a nitrile via a diazonium salt intermediate.[5][6][7][8][9]

-

Diazotization: The primary amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid (e.g., HCl, H₂SO₄), to form a diazonium salt. This reaction is performed at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.

-

Cyanation: The diazonium salt is then reacted with a copper(I) cyanide salt to introduce the nitrile group onto the aromatic ring, yielding 2-Bromo-4-(trifluoromethoxy)benzonitrile.

Step 2: Hydrolysis of the Nitrile

The resulting benzonitrile can be hydrolyzed to the carboxylic acid under either acidic or basic conditions.[10][11]

-

Acidic Hydrolysis: Refluxing the nitrile with a strong acid, such as sulfuric acid or hydrochloric acid, will yield the carboxylic acid.

-

Basic Hydrolysis: Alternatively, the nitrile can be heated with a strong base, like sodium hydroxide, followed by an acidic workup to protonate the carboxylate salt and afford the final product.

Visualizing the Workflow

Caption: Synthesis via Sandmeyer reaction and nitrile hydrolysis.

Comparative Analysis of Synthetic Routes

| Parameter | Strategy 1: Direct Bromination | Strategy 2: From Aniline |

| Starting Material | 4-(trifluoromethoxy)benzoic acid | 2-Bromo-4-(trifluoromethoxy)aniline[12] |

| Number of Steps | 1 | 2-3 |

| Potential Issues | Regioselectivity, potential for di-bromination | Handling of diazonium salts, use of cyanide |

| Overall Yield | Moderate to Good | Good to Excellent |

| Purification | Crystallization | Chromatography/Crystallization |

Detailed Experimental Protocol: Synthesis from 2-Bromo-4-(trifluoromethoxy)aniline

This protocol details the synthesis of 2-Bromo-4-(trifluoromethoxy)benzoic acid from 2-Bromo-4-(trifluoromethoxy)aniline, a method that consistently provides high purity material.

Part A: Synthesis of 2-Bromo-4-(trifluoromethoxy)benzonitrile via Sandmeyer Reaction

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-Bromo-4-(trifluoromethoxy)aniline (1.0 eq).

-

Diazotization: Cool the flask to 0-5 °C in an ice-salt bath. Slowly add a solution of concentrated hydrochloric acid (3.0 eq) in water.

-

Nitrite Addition: Prepare a solution of sodium nitrite (1.1 eq) in water. Add this solution dropwise to the reaction mixture, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. Cool this solution to 0-5 °C.

-

Addition of Diazonium Salt: Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous nitrogen evolution will be observed.

-

Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 1 hour.

-

Workup: Cool the reaction mixture and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Part B: Hydrolysis of 2-Bromo-4-(trifluoromethoxy)benzonitrile

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the 2-Bromo-4-(trifluoromethoxy)benzonitrile (1.0 eq) from Part A.

-

Acid Addition: Add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

-

Hydrolysis: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Workup: Cool the reaction mixture to room temperature and pour it onto crushed ice. The product will precipitate out of the solution.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

-

Purification: The crude 2-Bromo-4-(trifluoromethoxy)benzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white to off-white solid.

Conclusion

The synthesis of 2-Bromo-4-(trifluoromethoxy)benzoic acid can be effectively achieved through multiple synthetic routes. The choice of the optimal pathway depends on factors such as the availability of starting materials, scale of the reaction, and the desired purity of the final product. The multi-step synthesis from 2-Bromo-4-(trifluoromethoxy)aniline via a Sandmeyer reaction followed by nitrile hydrolysis is a robust and reliable method for obtaining high-purity material, which is critical for applications in drug discovery and development. Careful consideration of the reaction conditions and purification techniques is essential to ensure a successful and efficient synthesis.

References

- CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate - Google Patents.

-

The Chemistry of Trifluoromethoxy Benzonitriles: Synthesis and Applications. Available at: [Link]

- CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents.

- CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents.

- CN107417518A - To trifluoromethylbenzoic acid synthetic method between a kind of neighbour - Google Patents.

- WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents.

-

2,4,6-tribromobenzoic acid - Organic Syntheses Procedure. Available at: [Link]

- Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents.

-

Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

-

The Journal of Organic Chemistry Ahead of Print - ACS Publications. Available at: [Link]

-

Chemistry 3719L – Lab Session 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution Pre-lab reading from Zubrick: A. Available at: [Link]

-

Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. Available at: [Link]

- CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid - Google Patents.

- CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method - Google Patents.

-

A general electrochemical strategy for the Sandmeyer reaction - Semantic Scholar. Available at: [Link]

- CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline - Google Patents.

- US2535131A - Process for brominating p-toluyl benzoic acid - Google Patents.

-

Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. Available at: [Link]

-

4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem. Available at: [Link]

-

Bromination by means of sodium monobromoisocyanurate (SMBI) - RSC Publishing. Available at: [Link]

-

Base Hydrolysis of Benzonitrile - YouTube. Available at: [Link]

-

Sandmeyer Reaction - ResearchGate. Available at: [Link]

-

Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl) - Organic Syntheses Procedure. Available at: [Link]

-

The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

-

Sandmeyer Reaction - Organic Chemistry Portal. Available at: [Link]

Sources

- 1. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]

- 2. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 3. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 4. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Sandmeyer Reaction [organic-chemistry.org]

- 10. youtube.com [youtube.com]

- 11. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. 2-Bromo-4-(trifluoromethoxy)aniline | 175278-17-8 | TCI EUROPE N.V. [tcichemicals.com]

A Technical Guide to 2-Bromo-4-(trifluoromethoxy)benzoic Acid: A Versatile Building Block in Bioactive Compound Synthesis

Executive Summary: 2-Bromo-4-(trifluoromethoxy)benzoic acid is a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a carboxylic acid, a bromine atom, and a trifluoromethoxy group, provides three distinct points for chemical modification. This guide details the compound's physicochemical properties, outlines a robust synthetic strategy, explores its key application as a precursor to mitochondrial uncouplers, and provides essential safety and handling protocols. The strategic placement of its functional groups makes it a valuable scaffold for creating complex molecules with tailored biological activities.

Chemical Identity and Physicochemical Properties

2-Bromo-4-(trifluoromethoxy)benzoic acid is the formal IUPAC name for the compound with the Chemical Abstracts Service (CAS) registry number 1138331-74-4 . The trifluoromethoxy (-OCF₃) group is a bioisostere of other functionalities and is often incorporated into drug candidates to enhance metabolic stability, lipophilicity, and binding affinity. The bromine atom serves as a versatile synthetic handle, primarily for cross-coupling reactions, while the carboxylic acid group allows for the formation of amides, esters, and other derivatives.

Key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-Bromo-4-(trifluoromethoxy)benzoic acid | N/A |

| CAS Number | 1138331-74-4 | [1] |

| Molecular Formula | C₈H₄BrF₃O₃ | [1] |

| Molecular Weight | 285.01 g/mol | [1] |

| Appearance | White to off-white crystalline powder | Vendor Data |

| Purity | Typically ≥97% | [1] |

Synthesis and Mechanistic Rationale

While multiple synthetic routes to substituted benzoic acids exist, a highly reliable and logical pathway to 2-Bromo-4-(trifluoromethoxy)benzoic acid involves the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting an amino group into a halide.[2][3] This approach is favored for its high yield and functional group tolerance.

Retrosynthetic Analysis

A logical retrosynthetic approach identifies the precursor 2-amino-4-(trifluoromethoxy)benzoic acid. The transformation from the amine to the bromide is a classic disconnection for a Sandmeyer reaction.

Caption: Mechanism of mitochondrial oxidative phosphorylation uncoupling.

Synthetic Utility

2-Bromo-4-(trifluoromethoxy)benzoic acid is an ideal starting point for these uncouplers. The synthesis typically involves two key transformations:

-

Amide Bond Formation: The carboxylic acid is activated (e.g., with thionyl chloride to form the acyl chloride) and then reacted with a desired amine to form a benzamide.

-

Suzuki or Buchwald-Hartwig Coupling: The aryl bromide is subjected to palladium-catalyzed cross-coupling to introduce a sulfonylamino group or another complex moiety, completing the synthesis of the target bioactive molecule.

The versatility of this building block allows for the creation of a library of compounds with diverse substitutions, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity.

Safety and Handling

As with any laboratory chemical, proper handling procedures are essential. Based on available safety data, 2-Bromo-4-(trifluoromethoxy)benzoic acid presents moderate hazards.

| Hazard Class | GHS Statement | Precautionary Code |

| Acute Toxicity | H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. |

| H312: Harmful in contact with skin. | P270: Do not eat, drink or smoke when using this product. | |

| H332: Harmful if inhaled. | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |

| Skin Irritation | H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Eye Irritation | H319: Causes serious eye irritation. | P302+P352: IF ON SKIN: Wash with plenty of water. |

| Respiratory Irritation | H335: May cause respiratory irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling Recommendations:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Bromo-4-(trifluoromethoxy)benzoic acid stands out as a strategically designed building block for medicinal and chemical research. Its trifecta of reactive sites—the carboxylic acid, the aryl bromide, and the metabolically robust trifluoromethoxy group—offers chemists a powerful platform for synthesizing novel compounds. Its demonstrated use in creating sophisticated mitochondrial uncouplers highlights its value in modern drug discovery programs targeting metabolic pathways. Adherence to established synthetic methodologies and safety protocols will enable researchers to fully leverage the potential of this versatile intermediate.

References

- CN101450891B - Preparation method of 2-fluoro-4-bromotrifluoromethoxybenzene. Google Patents. [URL: https://patents.google.

- Enhancing Agrochemicals with Trifluoromethylated Benzoic Acids. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.

- 2-Bromo-4-(trifluoromethoxy)benzonic acid | 1138331-74-4. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB13120153.htm]

- CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid. Google Patents. [URL: https://patents.google.

- 2-AMINO-4-(TRIFLUOROMETHYL)BENZOIC ACID synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/402-13-1.html]

- Process for Production of 2,3,4-Trifluoro-5-(Iodo or Bromo)-Benzoic Acid. Google Patents. [URL: https://patents.google.

- EP1045823B1 - Process for making certain benzoic acid compounds. Google Patents. [URL: https://patents.google.

- 4-(Trifluoromethyl)benzoic acid | Biochemical Reagent. MedchemExpress.com. [URL: https://www.medchemexpress.com/4-(trifluoromethyl)benzoic-acid.html]

- Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations. ACS Catalysis. [URL: https://pubs.acs.org/doi/10.

- Uncoupling Electron Transport from ATP Synthesis. Biology LibreTexts. [URL: https://bio.libretexts.org/Bookshelves/Biochemistry/Book%3A_Biochemistry_Free_and_Easy_(Ahern_and_Rajagopal)/05%3A_Metabolism/5.

- 4-Bromo-3-(trifluoromethyl)benzoic Acid | 161622-14-6. TCI Chemicals. [URL: https://www.tcichemicals.com/IN/en/p/B4821]

- Uncouplers of Oxidative Phosphorylation (ETC) - Mitochondrial Poisons (Toxins). YouTube. [URL: https://www.youtube.

- Oxidative phosphorylation | Biology (article). Khan Academy. [URL: https://www.khanacademy.

- Inhibitors and Uncouplers of Mitochondrial Oxidative Phosphorylation. Request PDF on ResearchGate. [URL: https://www.researchgate.

- Uncouplers of Oxidative Phosphorylation. CUTM Courseware. [URL: https://courseware.cutm.ac.

- Copper-Promoted Sandmeyer Trifluoromethylation Reaction. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja403076v]

- Sandmeyer reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Sandmeyer_reaction]

- Sandmeyer Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/sandmeyer-reaction.shtm]

- 21.03 Sandmeyer Reaction. OrganicChemGuide. [URL: https://www.organicchemguide.com/21-03-sandmeyer-reaction/]

Sources

Strategic Safety & Handling Guide: 2-Bromo-4-(trifluoromethoxy)benzoic Acid

CAS Registry Number: 194853-90-8 Formula: C₈H₄BrF₃O₃ Molecular Weight: 285.02 g/mol

Part 1: Executive Summary & Chemical Architecture

Context: This guide transcends standard SDS reporting to provide a functional risk assessment for researchers utilizing 2-Bromo-4-(trifluoromethoxy)benzoic acid. This compound is not merely a reagent; it is a high-value scaffold in medicinal chemistry. The trifluoromethoxy (-OCF₃) group acts as a lipophilic bioisostere for the hydroxyl group, enhancing metabolic stability and membrane permeability, while the ortho-bromo substituent serves as a linchpin for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

Chemical Reactivity & Hazard Map

The following diagram illustrates the molecule's reactive sites and the associated safety implications. Understanding the structure is the first step in predicting hazard behavior.

Figure 1: Structure-Property-Hazard Relationship. The acidic proton drives immediate handling risks, while the fluorinated tail dictates combustion protocols.

Part 2: Critical Hazards & Toxicology (The "Why")

Standard GHS codes (H315, H319, H335) classify this as an irritant. However, a Senior Scientist must interpret these codes through the lens of physical chemistry.

Acidity & Tissue Interaction[1]

-

Mechanism: As a benzoic acid derivative, the pKa is likely suppressed (acidified) relative to benzoic acid (pKa 4.2) due to the electron-withdrawing nature of the -OCF₃ and -Br groups. This suggests a pKa closer to 3.0–3.5.

-

Implication: Upon contact with moisture (sweat, mucous membranes), the compound protonates tissue surfaces, leading to immediate protein denaturation.

-

GHS H319 (Eye Irritation): This is not just "redness." The acidity can cause corneal opacity if not neutralized immediately.

The Fluorine Factor (-OCF₃)[1]

-

Stability: The C-F bond is one of the strongest in organic chemistry (approx. 116 kcal/mol). Under normal storage, it is inert.[1]

-

Thermal Decomposition: In the event of a fire, this stability breaks down. The -OCF₃ group will decompose to release Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF₂) .

-

Critical Warning: Standard organic vapor respirators are ineffective against HF. Firefighters must use SCBA with full facepieces.

Part 3: Operational Safety Protocol (Self-Validating System)

This protocol relies on "Engineering First, PPE Second."

Quantitative Safety Data

| Parameter | Value/Limit | Operational Context |

| Physical State | White/Off-white Solid | Dust generation is the primary vector of exposure. |

| Melting Point | ~140–170°C (Predicted) | Stable at room temp; do not heat open containers. |

| Flash Point | N/A (Solid) | Combustible, but not flammable. |

| Incompatibilities | Strong Oxidizers, Bases | Exothermic reaction with bases (neutralization). |

Step-by-Step Handling Workflow

1. Engineering Controls (The Primary Barrier)

-

Requirement: All weighing and transfer operations must occur inside a certified chemical fume hood.

-

Validation: Verify hood flow is >100 fpm (feet per minute) before opening the container.

-

Why: The H335 (Respiratory Irritation) hazard is triggered by airborne dust. Inhalation causes immediate coughing and potential bronchial spasms.

2. Personal Protective Equipment (PPE)

-

Hands: Nitrile gloves (minimum 0.11 mm thickness).

-

Note: For prolonged contact or solution handling, double-gloving is recommended.

-

-

Eyes: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient due to the fine powder nature of the solid, which can bypass side-shields.

-

Body: Standard cotton lab coat.

3. Experimental Setup (Cross-Coupling Context)

-

When setting up Suzuki couplings, degas solvents before adding the catalyst to prevent oxidation.

-

Add this benzoic acid derivative last if using a base-sensitive catalyst system, or pre-neutralize if the reaction requires basic conditions.

Part 4: Emergency Response Logic

In the event of exposure, seconds count. The following decision tree dictates the response.

Figure 2: Emergency Response Decision Matrix. Note the critical step of brushing off dry powder before wetting skin to prevent concentrated acid formation.

Fire Fighting Specifics

-

Media: Dry chemical, CO₂, or water spray.

-

Hazmat Warning: Combustion releases toxic fluoride vapors.

-

Action: Evacuate downwind. Do not approach without SCBA.

Part 5: Storage & Stability[1]

-

Hygroscopicity: Benzoic acid derivatives can be slightly hygroscopic.

-

Protocol: Store in a tightly closed container at room temperature (15–25°C).

-

Shelf Life: Re-test purity (via HPLC or NMR) annually. Degradation is usually visible as discoloration (yellowing) due to trace oxidation of the bromine site.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1138331, 2-Bromo-4-(trifluoromethoxy)benzoic acid. Retrieved from [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[2] (Context for -OCF3 utility and stability). Retrieved from [Link]

-

ECHA (European Chemicals Agency). C&L Inventory: Benzoic acid derivatives hazard classification. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Purity of Commercially Available 2-Bromo-4-(trifluoromethoxy)benzoic Acid

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Purity in Advanced Chemical Synthesis

In the realms of pharmaceutical development, agrochemical innovation, and materials science, the starting materials are the bedrock upon which successful outcomes are built. 2-Bromo-4-(trifluoromethoxy)benzoic acid is a key building block, prized for the unique physicochemical properties imparted by its trifluoromethoxy group and the synthetic versatility offered by its bromine and carboxylic acid functionalities.[1] The trifluoromethoxy (-OCF3) group, a bioisostere of other functionalities, is known to enhance metabolic stability, lipophilicity, and binding affinity, making it a highly desirable moiety in drug design.[2][3][4] However, the very complexity that makes this molecule valuable also presents significant challenges in its synthesis and purification. The presence of seemingly minor impurities can lead to unpredictable reaction outcomes, the generation of novel, uncharacterized byproducts, and significant delays in development timelines. This guide provides a comprehensive framework for understanding, identifying, and quantifying the purity of commercially available 2-Bromo-4-(trifluoromethoxy)benzoic acid, ensuring the integrity and reproducibility of your research.

The Synthetic Landscape: A Hotbed for Impurity Generation

Understanding the potential impurities in a commercial reagent begins with a firm grasp of its likely synthetic origins. While specific proprietary methods vary, the synthesis of 2-Bromo-4-(trifluoromethoxy)benzoic acid generally involves multi-step sequences where incomplete reactions or side reactions can introduce a host of related substances. The trifluoromethoxy group itself is known to be chemically stable, but its introduction can be synthetically challenging, potentially leading to byproducts.[2][5]

A plausible synthetic strategy involves the bromination of a trifluoromethoxy-substituted toluene, followed by oxidation of the methyl group to a carboxylic acid.

Caption: Plausible synthesis of the target compound and points of impurity introduction.

Common impurities can therefore be categorized as:

-

Starting Materials: Residual 4-(trifluoromethoxy)toluene.

-

Isomeric Impurities: Formation of 3-bromo or other positional isomers during the bromination step. These are often the most difficult to separate due to similar physical properties.

-

Process-Related Impurities:

A Multi-Pronged Approach to Purity Verification

No single analytical technique can definitively confirm 100% purity.[8] A robust assessment relies on an orthogonal approach, using multiple techniques that measure different physicochemical properties. This ensures that impurities invisible to one method are detected by another.

| Analytical Technique | Principle | Strengths | Weaknesses |

| Reverse-Phase HPLC | Differential partitioning between a non-polar stationary phase and a polar mobile phase. | High resolution for isomeric impurities, excellent quantitation, widely available.[9][10] | Requires chromophore for UV detection; non-UV active impurities are missed. |

| Gas Chromatography (GC-MS) | Separation based on volatility, coupled with mass spectrometry for identification. | High sensitivity, provides structural information from mass fragmentation.[11][12] | Requires derivatization for non-volatile acids; thermal degradation is possible. |

| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Nuclear spin alignment in a magnetic field. | Unparalleled for structural elucidation, can identify and quantify impurities without a reference standard (qNMR).[8][13] ¹⁹F NMR is highly specific. | Lower sensitivity compared to chromatographic methods; complex spectra can be difficult to interpret. |

| Melting Point Analysis | Determination of the temperature range over which the solid-liquid phase change occurs. | Fast, inexpensive initial assessment of purity. | Non-specific; significant impurities (>1-2%) are needed to cause a noticeable depression and broadening.[14] |

Field-Proven Analytical Protocols

The following protocols are representative of robust methods for the quality control of 2-Bromo-4-(trifluoromethoxy)benzoic acid. They must be validated in-house to suit specific instrumentation and regulatory requirements.

Primary Purity Assay: High-Performance Liquid Chromatography (HPLC)

This method is designed to separate the main component from its closely related structural isomers and other process-related impurities. The addition of an acid to the mobile phase is critical; it suppresses the ionization of the carboxylic acid, ensuring a sharp, symmetrical peak shape and reproducible retention.[10][15]

Experimental Protocol: HPLC Purity Analysis

-

Instrumentation:

-

HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient:

-

0-2 min: 30% B

-

2-15 min: 30% to 95% B

-

15-18 min: 95% B

-

18.1-22 min: 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.

-

Detection Wavelength: 230 nm.

-

Injection Volume: 5 µL.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the 2-Bromo-4-(trifluoromethoxy)benzoic acid sample.

-

Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

-

Further dilute to a working concentration of ~0.1 mg/mL with the same diluent.

-

-

System Suitability:

-

Perform five replicate injections of the working standard. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

-

-

Analysis and Calculation:

-

Inject the sample solution.

-

Calculate the purity using the area percent method:

-

% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

-

-

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Recent advances in the diverse transformations of trifluoromethyl alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents [patents.google.com]

- 7. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]

- 8. enfanos.com [enfanos.com]

- 9. longdom.org [longdom.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. quora.com [quora.com]

- 15. thaiscience.info [thaiscience.info]

An In-depth Technical Guide to the Solubility of 2-Bromo-4-(trifluoromethoxy)benzoic acid in Organic Solvents

Introduction

2-Bromo-4-(trifluoromethoxy)benzoic acid is a substituted aromatic carboxylic acid with significant applications in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its molecular structure, featuring a carboxylic acid group, a bromine atom, and a trifluoromethoxy group, imparts a unique combination of polarity, hydrogen bonding capability, and lipophilicity. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, and formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 2-Bromo-4-(trifluoromethoxy)benzoic acid, offering valuable insights for researchers, chemists, and formulation scientists.

Physicochemical Properties of 2-Bromo-4-(trifluoromethoxy)benzoic acid

A thorough understanding of the physicochemical properties of 2-Bromo-4-(trifluoromethoxy)benzoic acid is fundamental to predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₄BrF₃O₃ | [3] |

| Molecular Weight | 285.02 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | Not available | |

| pKa | Estimated to be in the range of 2-3 (typical for benzoic acids) |